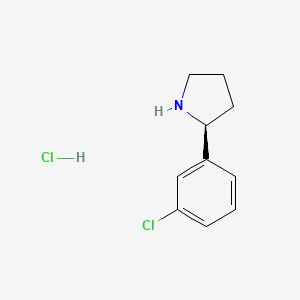

![molecular formula C11H12F3NO4S B2735781 Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate CAS No. 363576-16-3](/img/structure/B2735781.png)

Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate, also known as TMG, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. TMG is a glycine derivative that is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

A groundbreaking approach in the field of organic synthesis is represented by the stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes. This method facilitates the creation of cyclic sulfoximines with high stereocontrol. The difluoro(phenylsulfonyl)methyl group is instrumental in this process, not only enhancing the cycloaddition reaction but also offering pathways for further transformation into cyclic sulfinamides. This versatility underscores its importance in synthesizing complex molecular architectures with potential applications in drug development and materials science (Ye et al., 2014).

Polymer Electrolytes

In the realm of material sciences, particularly in the development of polymer electrolytes for energy devices, the controlled functionalization of polymers via activated fluorophenyl-amine reactions stands out. Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes exhibit precise control over cation functionality, avoiding harmful side reactions and directly incorporating guanidinium into stable phenyl rings. This precise functionalization technique opens new avenues for the design of high-performance polymer electrolytes for fuel cells and batteries (Kim et al., 2011).

Polysulfones Study

The study of polysulfones encompasses a broad spectrum of bisphenols modifications to investigate their impact on the glass transition temperature (Tg) and mechanical properties. By modifying the symmetry, placement, and rigidity of bisphenol components, researchers can tailor the properties of polysulfones for specific applications, such as high-performance engineering plastics. This research contributes significantly to the development of materials with customized thermal and mechanical properties for advanced engineering applications (Aitken et al., 1992).

Radical (Phenylsulfonyl)methylation

The development of visible-light-promoted radical (phenylsulfonyl)methylation methods for electron-rich heteroarenes and N-arylacrylamides highlights the potential for synthesizing (phenylsulfonyl)methylated compounds. This technique provides a gentle and efficient route to a variety of (phenylsulfonyl)methylated products, showcasing the applicability of this method in organic synthesis, potentially facilitating the discovery and development of new pharmaceuticals and materials (Liu & Li, 2016).

Eigenschaften

IUPAC Name |

methyl 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO4S/c1-19-10(16)7-15(20(2,17)18)9-5-3-4-8(6-9)11(12,13)14/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIUBGFOZQVOFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2735704.png)

![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2735709.png)

![2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine](/img/structure/B2735710.png)

![3-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2735711.png)

![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2735712.png)

![2-Methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2735717.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2735718.png)